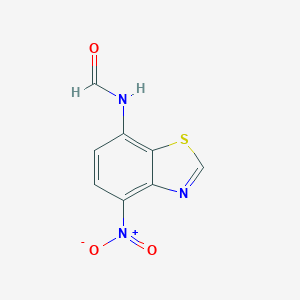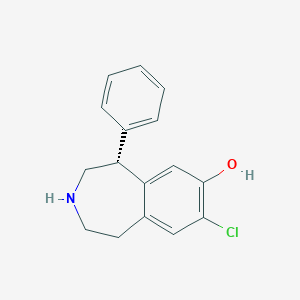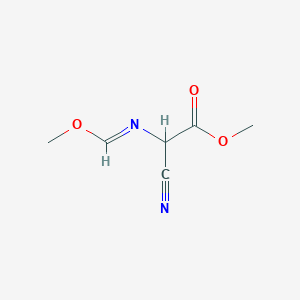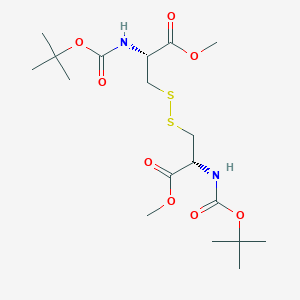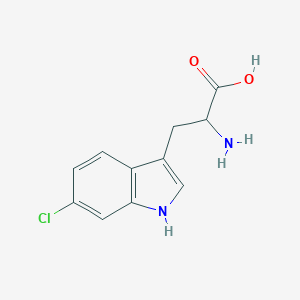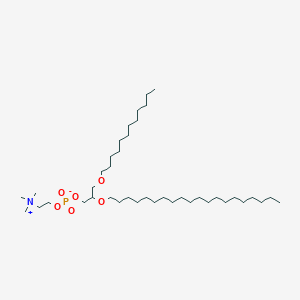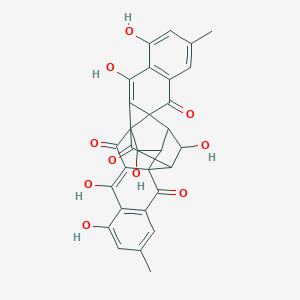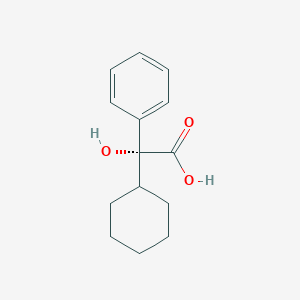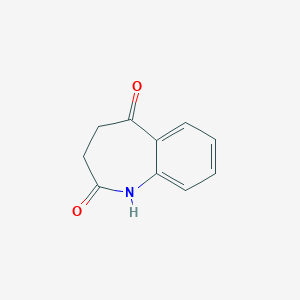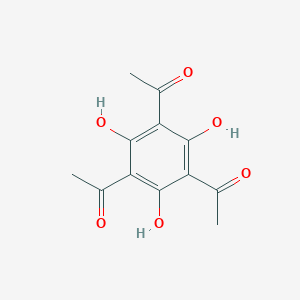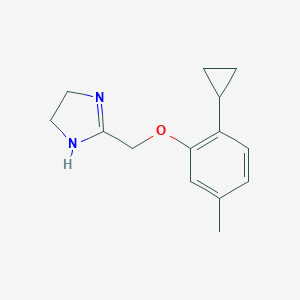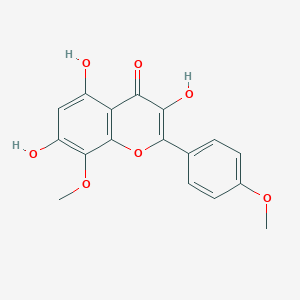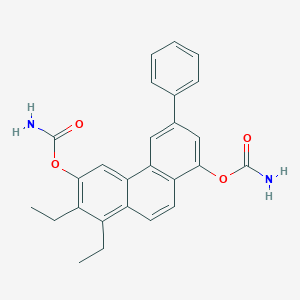
Diethyl-(6-Phenylphenanthridin-3,8-diyl)dicarbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is a chemical compound with the molecular formula C25H23N3O4 and a molecular weight of 429.48 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its phenanthridine core, which is a tricyclic aromatic system, and two diethyl carbamate groups attached to the 3 and 8 positions of the phenanthridine ring .
Wissenschaftliche Forschungsanwendungen
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent due to its phenanthridine core.
Medicine: Explored for its anti-tumor and anti-viral properties.
Industry: Employed in the preparation of ethidium bromide and other compounds used in molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate typically involves the reaction of 6-phenylphenanthridine with diethyl carbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenanthridine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenanthridine derivatives with new functional groups.
Wirkmechanismus
The mechanism of action of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate involves its interaction with biological macromolecules such as DNA. The phenanthridine core can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to anti-tumor and anti-viral effects. The compound may also interact with specific enzymes and proteins, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: Known for its DNA-binding properties and investigated for anti-tumor and anti-viral activities.
Ethidium Bromide: A well-known DNA intercalating agent used in molecular biology for staining nucleic acids.
Uniqueness
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is unique due to its dual carbamate groups, which enhance its solubility and potentially modify its biological activity compared to other phenanthridine derivatives. This structural feature may also influence its interaction with biological targets, making it a valuable compound for further research.
Eigenschaften
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJQVYUYWKCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62895-39-0 |
Source


|
| Record name | 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62895-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
